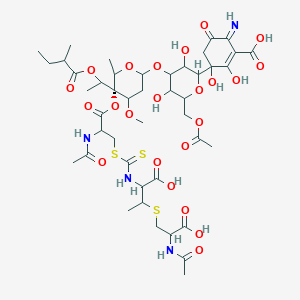
Antibiotic 273a1alpha
説明
Antibiotic 273a1alpha is a member of the 273a antibiotic series, as documented in the Derwent Drug File Thesaurus (Edition 10, 1998), which lists structurally related variants such as 273a2-alpha and 273a2-beta . The compound’s discovery likely followed traditional antibiotic development pipelines, which include phenotypic or target-based screens followed by lead optimization .
特性
CAS番号 |
101411-70-5 |
|---|---|
分子式 |
C44H64N4O23S3 |
分子量 |
1113.2 g/mol |
IUPAC名 |
(3S)-3-[(2R,3R,4S,5R,6R)-5-[3-[(2R)-2-acetamido-2-carboxyethyl]sulfanyl-2-[[(2R)-2-acetamido-2-carboxyethyl]sulfanylcarbothioylamino]butanoyl]oxy-6-(acetyloxymethyl)-3-hydroxy-4-[(4S,5S,6S)-5-hydroxy-4-methoxy-6-methyl-5-[(1S)-1-[(2S)-2-methylbutanoyl]oxyethyl]oxan-2-yl]oxyoxan-2-yl]-2,3-dihydroxy-6-imino-5-oxocyclohexene-1-carboxylic acid |
InChI |
InChI=1S/C44H64N4O23S3/c1-10-16(2)40(61)68-19(5)44(64)18(4)67-28(11-27(44)65-9)70-34-32(53)36(43(63)12-25(52)30(45)29(35(43)54)39(59)60)69-26(13-66-22(8)51)33(34)71-41(62)31(17(3)73-14-23(37(55)56)46-20(6)49)48-42(72)74-15-24(38(57)58)47-21(7)50/h16-19,23-24,26-28,31-34,36,45,53-54,63-64H,10-15H2,1-9H3,(H,46,49)(H,47,50)(H,48,72)(H,55,56)(H,57,58)(H,59,60)/t16-,17?,18-,19-,23-,24-,26+,27-,28?,31?,32+,33+,34-,36+,43+,44-/m0/s1 |
InChIキー |
LEXZTVQVBNSLSG-OWVLXQSESA-N |
SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2O)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)COC(=O)C)O)C)OC(=O)C(CSC(=S)NC(C(C)SCC(C(=O)O)NC(=O)C)C(=O)O)NC(=O)C |
異性体SMILES |
CC[C@H](C)C(=O)O[C@@H](C)[C@]1([C@@H](OC(C[C@@H]1OC)O[C@H]2[C@H]([C@@H](O[C@@H]([C@H]2OC(=O)C(C(C)SC[C@@H](C(=O)O)NC(=O)C)NC(=S)SC[C@@H](C(=O)O)NC(=O)C)COC(=O)C)[C@]3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
正規SMILES |
CCC(C)C(=O)OC(C)C1(C(OC(CC1OC)OC2C(C(OC(C2OC(=O)C(C(C)SCC(C(=O)O)NC(=O)C)NC(=S)SCC(C(=O)O)NC(=O)C)COC(=O)C)C3(CC(=O)C(=N)C(=C3O)C(=O)O)O)O)C)O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Paldimycin A; Antibiotic 273 A1-alpha; |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions: Antibiotic 273a1alpha is primarily obtained through the fermentation process of Streptomyces paulus. The fermentation broth is subjected to solvent extraction at a pH of approximately 3.0, followed by pH adjustment to around 5.5 to isolate the antibiotic .
Industrial Production Methods: The industrial production of this compound involves large-scale fermentation of Streptomyces paulus. The fermentation process is optimized for maximum yield, followed by extraction and purification steps to obtain the pure antibiotic. The use of bioreactors and controlled environmental conditions ensures consistent production quality .
化学反応の分析
Types of Reactions: Antibiotic 273a1alpha undergoes several chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the gain of electrons or hydrogen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .
科学的研究の応用
Antibiotic 273a1alpha has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study antibiotic synthesis and modification.
Biology: Employed in studies of bacterial resistance mechanisms and microbial ecology.
Medicine: Investigated for its potential to treat antibiotic-resistant infections.
Industry: Utilized in the development of new antimicrobial agents and formulations .
作用機序
Antibiotic 273a1alpha exerts its effects by inhibiting bacterial cell wall synthesis. It targets specific enzymes involved in the synthesis of peptidoglycan, a critical component of the bacterial cell wall. By disrupting this process, the antibiotic effectively kills or inhibits the growth of bacterial cells .
類似化合物との比較
Comparative Analysis with Similar Compounds
Structural Analogues: The 273a Series
Structural differences between these variants (e.g., side-chain modifications or stereochemical variations) may influence their pharmacokinetic profiles, such as solubility, stability, or binding affinity to microbial targets. For example:
| Compound | Key Structural Feature | MIC* Against Gram-positive Pathogens | Synergy Potential |
|---|---|---|---|
| 273a1alpha | Undisclosed | Not reported | Not evaluated |
| 273a2-beta | Undisclosed | Not reported | Not evaluated |
*MIC: Minimum Inhibitory Concentration
Limitations : The absence of published MIC data or resistance profiles for this series hinders a direct comparison .
Beta-Lactams vs. 273a1alpha
Beta-lactams (e.g., penicillins, cephalosporins) inhibit cell wall synthesis. In contrast, the mode of action for 273a1alpha remains uncharacterized. Combination therapies involving beta-lactams and non-beta-lactam agents (e.g., vancomycin) have shown enhanced efficacy against resistant strains , a strategy that could theoretically apply to 273a1alpha if synergistic interactions are identified.
Natural Product-Derived Antibiotics
Natural compounds like antimycins (e.g., Antimycin-A1, Antimycin-A3) share naming conventions with the 273a series, suggesting possible biosynthetic or functional overlap. Antimycins target mitochondrial electron transport in eukaryotes, but their antibacterial mechanisms differ .
Combination Therapy Potential
Combination strategies extend antibiotic utility by overcoming resistance. For example:
- Synergy with Non-Antibiotic Drugs: Ejim et al. (2011) demonstrated that pairing antibiotics with non-antimicrobial agents (e.g., loperamide) enhances efficacy against Staphylococcus aureus .
- Natural Compound Combinations : Recent formulations combine antibiotics with plant-derived compounds (e.g., curcumin) to improve activity against multidrug-resistant pathogens .

While 273a1alpha’s role in such combinations is unexplored, its structural relatives (e.g., Antimycin-A1) have been studied in synergistic contexts .
Q & A
Q. What meta-analysis strategies are effective for synthesizing heterogeneous efficacy data on this compound across studies?
- Methodological Answer : Perform a systematic review (PRISMA guidelines) and aggregate data using random-effects models (DerSimonian-Laird method). Assess heterogeneity via I² statistics and subgroup analysis (e.g., by pathogen Gram type). Validate with individual participant data (IPD) meta-analysis if available .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



